![molecular formula C19H19FN4O2 B2781718 [1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide CAS No. 1032227-95-4](/img/structure/B2781718.png)
[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. 1,2,3-Triazoles are known for their stability and wide range of medicinal applications . They have been found to exhibit anti-HIV, anticancer, antibacterial, anti-inflammatory, antitubercular, and antiviral activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar at the triazole ring, with the phenyl rings potentially adding some degree of three-dimensionality .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, 1,2,3-triazoles are known to participate in various chemical reactions due to their stability and unique electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the phenyl rings. For example, the compound might exhibit aromaticity due to the triazole and phenyl rings .Applications De Recherche Scientifique
Neuroimaging and Receptor Study
Compounds with structural similarities to the specified molecule have been explored for their potential in neuroimaging, specifically targeting serotonin receptors, which play a crucial role in various psychiatric and neurological disorders. For example, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides have shown promise as PET radioligands for in vivo quantification of 5-HT1A receptors, indicating potential applications in studying neuropsychiatric disorders (García et al., 2014).
Anticancer Research
Research on N-substituted carboxamide derivatives has highlighted their potential in cancer therapy. For instance, compounds have been evaluated for their efficacy against specific cancer cell lines, suggesting that modifications to the carboxamide moiety can impact anticancer activity. This line of research indicates a broader interest in carboxamide derivatives for therapeutic applications, including the potential for designing new anticancer agents (Helal et al., 2013).
Antimicrobial Activity
Carboxamide derivatives have also been explored for their antimicrobial properties. The synthesis and evaluation of new carboxamide compounds have led to the discovery of agents with significant antibacterial and antifungal activities. This research suggests the potential for developing new antimicrobial therapies based on carboxamide chemistry, contributing to the fight against resistant microbial strains (Bektaş et al., 2010).
Novel Compound Synthesis
The exploration of carboxamide derivatives extends into the synthesis of novel compounds with potential therapeutic applications. Studies have focused on developing new synthetic pathways and evaluating the biological activities of these compounds, indicating a broad scientific interest in the therapeutic potential of carboxamide derivatives across various fields (Ikemoto et al., 2005).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-12(14-4-10-17(26-3)11-5-14)21-19(25)18-13(2)24(23-22-18)16-8-6-15(20)7-9-16/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOXLQVRIBFBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC(C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-fluorophenyl)-5-methyl(1,2,3-triazol-4-yl)]-N-[(4-methoxyphenyl)ethyl]ca rboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)
![2-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2781638.png)
![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)
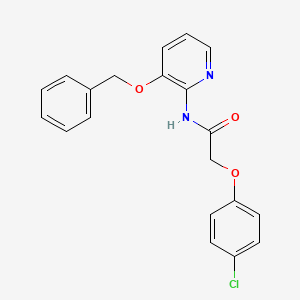
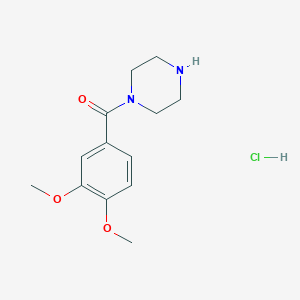
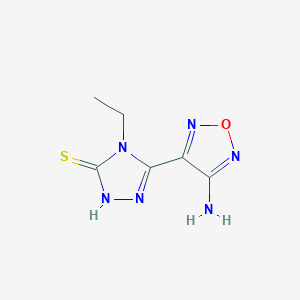
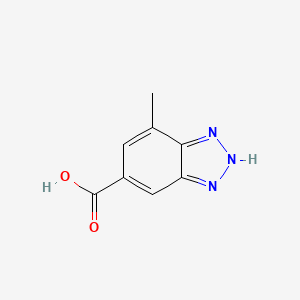
![ethyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2781644.png)
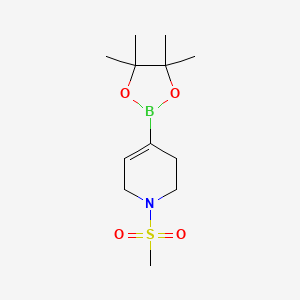
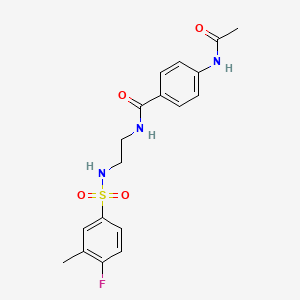
![N-(2-Cyanobutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2781654.png)
![cyclohex-3-en-1-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2781656.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2-phenoxyacetamide](/img/structure/B2781657.png)
![1-[5-Nitro-2-(propylamino)phenyl]ethanone](/img/structure/B2781658.png)